molecular formula C18H16N2O2 B8559799 3,5-Pyrazolidinedione, 4-allyl-1,2-diphenyl- CAS No. 37606-83-0

3,5-Pyrazolidinedione, 4-allyl-1,2-diphenyl-

Cat. No. B8559799
CAS RN: 37606-83-0
M. Wt: 292.3 g/mol
InChI Key: FCNPWXFVAPWQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06852749B1

Procedure details

Prepared from 1,2-diphenylhydrazine (5.2 g; 28.0 mmol), diethyl allylmalonate (5.0 g; 25.0 mmol), and sodium (0.58 g; 25.0 mmol) using the procedure of Example 3. The crude product was recrystallized from absolute ethanol to give 2.21 g (30%) tan crystals, mp 135-137° C.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:15]([CH:18]([C:24](OCC)=[O:25])[C:19](OCC)=[O:20])[CH:16]=[CH2:17].[Na]>>[CH2:15]([CH:18]1[C:19](=[O:20])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:24]1=[O:25])[CH:16]=[CH2:17] |^1:28|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)NNC1=CC=CC=C1
Name
Quantity
5 g
Type
reactant
Smiles
C(C=C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0.58 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(N(N(C1=O)C1=CC=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.21 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.